N-benzoyl-N'-(8-quinolinyl)thiourea
Description
N-Benzoyl-N'-(8-quinolinyl)thiourea is a thiourea derivative characterized by a benzoyl group attached to one nitrogen and an 8-quinolinyl moiety on the other.
Properties
IUPAC Name |
N-(quinolin-8-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16(13-6-2-1-3-7-13)20-17(22)19-14-10-4-8-12-9-5-11-18-15(12)14/h1-11H,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYKJTUVPPZYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393731 | |
| Record name | N-benzoyl-N'-(8-quinolinyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130818-06-3 | |
| Record name | N-benzoyl-N'-(8-quinolinyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-benzoyl-N’-(8-quinolinyl)thiourea typically involves the reaction of benzoyl chloride with 8-aminoquinoline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-benzoyl-N’-(8-quinolinyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: N-benzoyl-N’-(8-quinolinyl)thiourea can undergo substitution reactions, particularly nucleophilic substitutions, where the thiourea group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products .
Scientific Research Applications
Medicinal Chemistry
N-benzoyl-N'-(8-quinolinyl)thiourea has been explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth. Studies have indicated that it can inhibit urease, an enzyme crucial for various biological processes, thus highlighting its role in cancer therapeutics .
Enzyme Inhibition
The compound demonstrates significant inhibitory activity against urease, which is relevant in treating conditions like peptic ulcers and certain types of cancer. Molecular docking studies suggest that this compound forms stable complexes with urease, enhancing its inhibitory efficacy .
Coordination Chemistry
Due to the presence of the thiourea group, this compound can act as a chelating agent, binding metal ions effectively. This property is beneficial in developing metal-based catalysts and separating metal ions from mixtures .
Case Study 1: Anticancer Activity
Research conducted on derivatives of this compound has shown promising results in inhibiting cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Properties
Investigations into the antimicrobial activities of thiourea derivatives have indicated that compounds similar to this compound possess antibacterial and antifungal properties. These findings suggest potential applications in treating infectious diseases .
Mechanism of Action
The mechanism of action of N-benzoyl-N’-(8-quinolinyl)thiourea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The quinoline group is known for its ability to intercalate with DNA, which can lead to the disruption of DNA replication and transcription processes. Additionally, the thiourea group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Conformational Stability and Hydrogen Bonding
- Methyl-Substituted Pyridyl Derivatives : Methyl groups at the 6-position on pyridyl rings stabilize rare cis-trans conformations, while other positions favor trans-cis conformations. Trans-cis forms are more stable due to intramolecular hydrogen bonds (O…H-N and N…H-N), forming pseudo-six-membered rings .
- N-Benzoyl-N'-(3-Pyridyl)Thiourea : Exhibits intermolecular N—H···N hydrogen bonds, forming supramolecular chains, but lacks sulfur participation in H-bonding .
- N-Benzoyl-N'-(2-Hydroxyethyl)Thiourea : Intramolecular H-bonds between N–H and carbonyl oxygen create a planar six-membered ring, influencing coordination chemistry .
Physicochemical Properties
| Compound | Molecular Weight | Solubility | Conformation | Key Feature(s) |
|---|---|---|---|---|
| N-Benzoyl-N'-(8-Quinolinyl)Thiourea | 307.37 | Low (predicted) | Likely trans-cis | Bulky aromatic substituent |
| BFTU | 271.32 | Moderate | Trans-cis | Baseline EGFR inhibition |
| 2-Cl-BFTU | 305.76 | Low | Trans-cis | Enhanced anticancer activity |
| N-Benzoyl-N'-(4-Cyanophenyl)Thiourea | 295.34 | Low | Trans-cis | Electroactive (CV studies) |
Biological Activity
N-benzoyl-N'-(8-quinolinyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.
This compound can be synthesized through various methods, often involving the reaction of benzoyl isothiocyanate with 8-aminoquinoline. The resulting thiourea derivatives are characterized by their ability to form stable complexes with metal ions, which can enhance their biological activity .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells, have shown that this compound can induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20.5 |
| A549 | 25.3 |
| PC-3 | 30.1 |
The observed effects are attributed to the compound's ability to induce cell cycle arrest in the S phase and elevate lactate dehydrogenase (LDH) levels, indicating cellular stress and damage .
Antidiabetic Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for antidiabetic effects. Studies indicate that it can inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase.
| Enzyme | Inhibition (%) |
|---|---|
| α-Amylase | 65 |
| α-Glucosidase | 70 |
These results suggest potential applications in managing diabetes by regulating blood sugar levels .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Metal Ion Complexation : The compound forms stable complexes with metal ions, which can modulate biological pathways.
- Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in metabolic pathways, contributing to its antidiabetic and anticancer effects.
- Cellular Stress Induction : By disrupting normal cellular functions, it triggers apoptotic pathways in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on clinical isolates demonstrated that this compound effectively reduced biofilm formation in Staphylococcus aureus by up to 90%, showcasing its potential as a treatment for biofilm-associated infections .
- Cancer Cell Line Study : In an experimental setup involving MCF-7 cells, treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis, where the percentage of apoptotic cells increased from 10% in control to over 50% post-treatment .
Q & A
Q. Q1. What are the established synthetic routes for N-benzoyl-N'-(8-quinolinyl)thiourea, and how is its structure validated?
Methodological Answer: this compound is synthesized via a two-step approach:
Aroyl isocyanate formation : React benzoyl chloride with potassium thiocyanate to generate benzoyl isocyanate.
Thiourea formation : Condense the isocyanate with 8-aminoquinoline under anhydrous conditions .
Characterization :
- Elemental analysis confirms stoichiometry (e.g., C, H, N, S percentages).
- FT-IR : Peaks at ~3179 cm⁻¹ (N-H stretch), ~1708 cm⁻¹ (C=O stretch), and ~1190 cm⁻¹ (C=S stretch) .
- NMR : ¹H NMR shows aromatic protons (quinolinyl and benzoyl groups), and ¹³C NMR confirms thiocarbonyl (~180 ppm) and carbonyl (~165 ppm) signals .
- X-ray crystallography (if available) reveals planar geometry and hydrogen-bonding networks .
Basic Research: Solubility and Stability
Q. Q2. What are the solubility properties of this compound, and how does its stability vary under thermal stress?
Methodological Answer:
- Solubility : Like thiourea derivatives, it is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Solubility can be tested via gravimetric analysis or UV-Vis spectroscopy in varying solvents .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures. For example, thiourea derivatives decompose at ~200–250°C, releasing NH₃ and H₂S, with activation energy calculated via the Kissinger method .
Advanced Research: Coordination Chemistry and Metal Interactions
Q. Q3. How does this compound function as a ligand in coordination chemistry?
Methodological Answer: The compound acts as a bidentate ligand via the thiocarbonyl sulfur and quinolinyl nitrogen.
- Metal binding studies : Titrate with metal salts (e.g., Cu²⁺, Fe³⁺) and monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer (LMCT) bands.
- Single-crystal X-ray diffraction of metal complexes reveals bonding modes. For example, analogous thiourea ligands form octahedral complexes with Zn²⁺ .
- Stability constants : Determine using potentiometric titration in non-aqueous media .
Advanced Research: Electrochemical Behavior
Q. Q4. What electrochemical properties make this compound relevant for sensor applications?
Methodological Answer:
- Cyclic voltammetry (CV) in acetonitrile shows redox peaks corresponding to functional groups:
- Nitro groups (if present): Reduction at ~-0.8 V vs. Ag/AgCl.
- Thiocarbonyl : Oxidation at ~+1.2 V .
- Electrochemical impedance spectroscopy (EIS) evaluates its interaction with anions (e.g., F⁻, CN⁻), useful for chemosensor design .
Advanced Research: Biological Activity and Mechanism
Q. Q5. What biological activities have been reported for this compound, and how are these evaluated?
Methodological Answer:
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using disk diffusion or MIC (Minimum Inhibitory Concentration) methods. Thiourea derivatives often show MIC values of 25–100 µg/mL .
- Enzyme inhibition : Use kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) to study inhibition of tyrosinase or acetylcholinesterase .
Advanced Research: Analytical Applications
Q. Q6. Can this compound be utilized in selective metal ion extraction or sensing?
Methodological Answer:
- Liquid-liquid extraction : Mix with metal ions (e.g., Au³⁺, Ag⁺) in chloroform/water systems. Analyze aqueous phase via ICP-MS to determine extraction efficiency. Thiourea derivatives show >90% efficiency for Au³⁺ at pH 2–3 .
- Fluorescent probes : Functionalize with fluorophores (e.g., dansyl chloride) and monitor emission quenching upon metal binding .
Advanced Research: Computational Modeling
Q. Q7. How can computational methods predict the reactivity of this compound?
Methodological Answer:
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). High HOMO density on thiocarbonyl suggests nucleophilic reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize antimicrobial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
